(2-Chlorophenyl)(cycloheptyl)methanone

Description

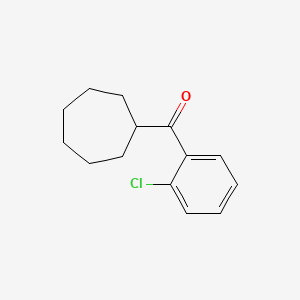

(2-Chlorophenyl)(cycloheptyl)methanone is a ketone derivative characterized by a 2-chlorophenyl group and a cycloheptyl moiety connected via a carbonyl group. The cycloheptyl ring introduces steric bulk and conformational flexibility, while the electron-withdrawing chlorine atom on the phenyl ring influences electronic properties. This compound is structurally analogous to several aryl-cycloalkyl ketones, which find applications in pharmaceuticals, materials science, and synthetic intermediates .

Properties

IUPAC Name |

(2-chlorophenyl)-cycloheptylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClO/c15-13-10-6-5-9-12(13)14(16)11-7-3-1-2-4-8-11/h5-6,9-11H,1-4,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPBVJNWMTNRMHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)C(=O)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorophenyl)(cycloheptyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 2-chlorobenzoyl chloride with cycloheptane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of 2-chlorobenzoyl chloride to a reactor containing cycloheptane and aluminum chloride. The reaction mixture is maintained at a controlled temperature to optimize yield and minimize side reactions. After the reaction is complete, the product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenyl)(cycloheptyl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

Oxidation: Formation of 2-chlorobenzoic acid.

Reduction: Formation of (2-chlorophenyl)(cycloheptyl)methanol.

Substitution: Formation of substituted derivatives such as 2-nitro- or 2-sulfo-chlorophenyl compounds.

Scientific Research Applications

(2-Chlorophenyl)(cycloheptyl)methanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor in the synthesis of drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)(cycloheptyl)methanone involves its interaction with specific molecular targets. The compound’s ketone group can form hydrogen bonds or other interactions with enzymes or receptors, influencing their activity. The chlorophenyl group may also participate in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

- The cyclohexyl ring (six-membered) provides less steric hindrance than cycloheptyl.

- (4-Chloro-3-nitrophenyl)(phenyl)methanone Key Differences: A nitro group at the 3-position and chlorine at the 4-position create strong electron-withdrawing effects. The phenyl group replaces cycloheptyl, reducing steric bulk.

Variations in the Cycloalkyl Group

- (1-Bromocyclopentyl)(2-chlorophenyl)methanone Key Differences: A bromine atom on the cyclopentyl ring (five-membered) increases molecular weight and polarizability. The smaller cyclopentyl ring reduces conformational flexibility compared to cycloheptyl.

- (2-Chlorophenyl)(2-methyl-1-piperidinyl)methanone Key Differences: Replacement of cycloheptyl with a piperidinyl group introduces a nitrogen atom, enabling hydrogen bonding and basicity.

Structural Analogues with Heterocyclic Moieties

- Impact: Enhanced thermal stability and applications in coordination chemistry .

- (2-Chlorophenyl)(5,5-dioxido-10H-phenothiazin-10-yl)methanone Key Differences: A phenothiazine sulfone group provides redox-active properties and extended conjugation. Impact: Potential use in organic electronics and photoactivated materials .

Physicochemical and Spectroscopic Properties

Table 1: Comparative Data for Selected Compounds

Biological Activity

(2-Chlorophenyl)(cycloheptyl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities and interactions with various biochemical targets. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a chlorinated phenyl ring attached to a cycloheptyl group via a ketone functional group. The presence of the chlorine atom can influence the compound's lipophilicity and binding interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The ketone group can participate in hydrogen bonding, while the chlorinated aromatic ring may enhance binding affinity through hydrophobic interactions.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered physiological responses.

- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing signaling pathways related to pain, inflammation, and other biological processes.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Analgesic Effects : Preliminary studies suggest that this compound may possess pain-relieving properties comparable to traditional analgesics, without the adverse effects associated with opioids .

- Anti-inflammatory Properties : Investigations have shown potential anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis or other inflammatory disorders.

- CNS Activity : There is evidence indicating that the compound may interact with central nervous system pathways, suggesting potential applications in treating psychiatric disorders .

Case Study 1: Analgesic Properties

A study evaluating the analgesic effects of this compound demonstrated significant pain relief in animal models. The results indicated that the compound could reduce pain responses comparable to non-opioid analgesics, making it a candidate for further development in pain management therapies.

Case Study 2: Anti-inflammatory Activity

In vitro assays revealed that this compound inhibited the production of pro-inflammatory cytokines in human immune cells. This suggests its potential utility in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it's useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| (2-Chlorophenyl)(cyclopentyl)methanone | Cyclopentyl derivative | Moderate analgesic effects |

| (3-Chlorophenyl)(cyclohexyl)methanone | Cyclohexyl derivative | Stronger anti-inflammatory effects |

| (3-Chlorophenyl)(cyclooctyl)methanone | Cyclooctyl derivative | Enhanced CNS activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.